molecular formula C13H13ClO3 B1613749 cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-14-2

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613749
CAS No.: 733740-14-2
M. Wt: 252.69 g/mol
InChI Key: DETWJBPWDQEYPK-WDEREUQCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base, followed by hydrolysis to yield the carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid has garnered interest in various fields of research due to its unique chemical structure and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but different position of the chlorobenzoyl group.

    trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Different stereochemistry.

    4-Chlorobenzoylcyclopentane-1-carboxylic acid: Lacks the cis configuration.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a chlorobenzoyl and a carboxylic acid group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWJBPWDQEYPK-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641313
Record name (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-14-2
Record name (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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